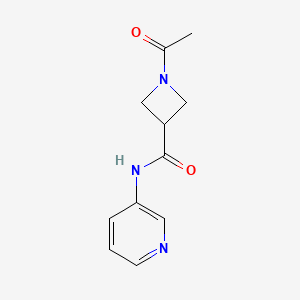![molecular formula C20H17N3O3S B2934183 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol CAS No. 868214-20-4](/img/structure/B2934183.png)
2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action for 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This results in downstream effects on cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its effects on CK2 activity, this compound has been shown to have anti-inflammatory effects in vitro. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol in lab experiments is its specificity for CK2 inhibition. This allows for more targeted investigation of the role of CK2 in cellular processes. However, one limitation is that the compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol. One area of interest is investigating its potential as a therapeutic agent for cancer, given its ability to inhibit CK2 activity. Another potential direction is exploring its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, further studies on the compound's in vivo effects could provide valuable insights into its potential as a research tool and therapeutic agent.
Métodos De Síntesis
The synthesis method for 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol involves the reaction of 2-hydroxyacetophenone with 3,4-dihydropyrazole-5-carboxylic acid hydrazide in the presence of benzenesulfonyl chloride and triethylamine. The reaction takes place in acetonitrile and is heated under reflux for several hours. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol has potential applications in scientific research as a tool compound for investigating protein kinase activity. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and proliferation, DNA repair, and apoptosis. Inhibition of CK2 has been linked to anti-cancer effects, making this compound a potential therapeutic agent.
Propiedades
IUPAC Name |
2-[2-(benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20-11-5-4-10-17(20)19-13-18(15-7-6-12-21-14-15)22-23(19)27(25,26)16-8-2-1-3-9-16/h1-12,14,19,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZHKMBOEKMDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2934101.png)
![2-(3-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2934102.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2934103.png)
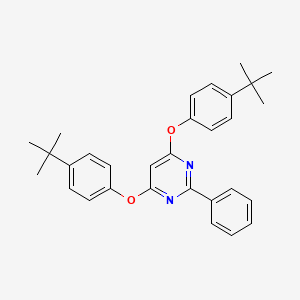
![N-allyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2934105.png)
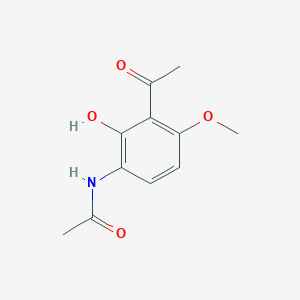
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2934108.png)
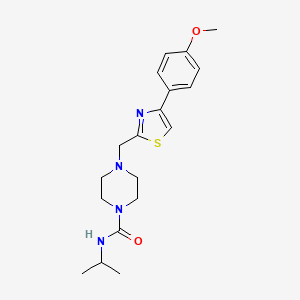
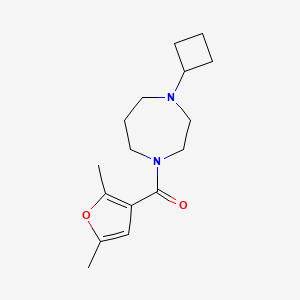
![4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B2934111.png)
